Specific Optical Rotation: (2S,4R)-(-) Isomer Displays a -27° Levorotatory Signature Distinguished from Both the Dextrorotatory Enantiomer and the Lower-Magnitude Diastereomers
The (2S,4R)-(-) isomer exhibits a specific optical rotation [α]ᴅ of (-) 27°, measured under standard polarimetric conditions . This value is opposite in sign to its enantiomer, (2R,4R)-(+)-2,4-dimethylheptan-1-ol (CAS 18450-73-2), which is dextrorotatory, and differs substantially in magnitude from the diastereomeric pair (2S,4S) and (2R,4S), whose optical rotations have been reported as +8.4° (neat) and −7.9° respectively . The absolute magnitude difference between the target (-27°) and the nearest diastereomer (-7.9°) is approximately 19°, representing a 3.4-fold greater specific rotation, which provides a definitive analytical fingerprint for identity verification and enantiomeric excess determination by polarimetry .
| Evidence Dimension | Specific optical rotation [α]ᴅ |
|---|---|
| Target Compound Data | [α]ᴅ = -27° (neat or in specified solvent) |
| Comparator Or Baseline | (2R,4S) diastereomer [α]ᴅ = -7.9°; (2S,4S) diastereomer [α]ᴅ = +8.4°; (2R,4R) enantiomer: dextrorotatory (+) |
| Quantified Difference | Magnitude difference vs. nearest diastereomer: 19° (3.4× larger); Sign difference vs. enantiomer: opposite direction |
| Conditions | Polarimetry at sodium D-line; specific solvent conditions as per source data |
Why This Matters
A 3.4-fold greater specific rotation magnitude versus the closest diastereomer enables unambiguous polarimetric identity confirmation and enantiomeric purity assessment during incoming QC, eliminating the risk of stereoisomer misassignment that would compromise downstream stereospecific applications.
